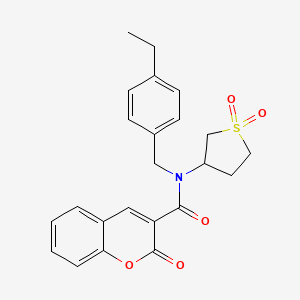![molecular formula C22H19N3O2 B11599204 3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol](/img/structure/B11599204.png)
3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazine derivatives are known for their significant biological activities and pharmacological properties. This compound is characterized by the presence of an ethoxyphenyl group attached to a phthalazinyl moiety, which is further linked to an aminophenol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol typically involves multi-step organic reactions. One common method involves the reaction of 4-(4-ethoxyphenyl)phthalazin-1-one with aminophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dry acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic and phthalazinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenolic compounds.
科学研究应用
3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- 4-{[4-(4-Isopropylphenyl)phthalazin-1-yl]amino}phenol
- 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol
- 4-{[4-(4-Methylphenyl)phthalazin-1-yl]amino}phenol
Uniqueness
Compared to similar compounds, 3-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C22H19N3O2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
3-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]phenol |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-18-12-10-15(11-13-18)21-19-8-3-4-9-20(19)22(25-24-21)23-16-6-5-7-17(26)14-16/h3-14,26H,2H2,1H3,(H,23,25) |
InChI 键 |
PWSKOGHHXQJEBR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (4Z)-1-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11599130.png)

![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11599143.png)
![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide](/img/structure/B11599149.png)

![N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide](/img/structure/B11599158.png)
![(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11599159.png)
![propan-2-yl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11599161.png)
![4-ethoxy-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11599164.png)
![2-(benzylsulfanyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11599166.png)
![(2Z)-6-phenyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11599170.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11599171.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11599174.png)
![1-(3-methylbenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11599197.png)
